molecular formula C22H21N3O3S2 B2553690 N-(2,5-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1260998-58-0

N-(2,5-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B2553690
CAS No.: 1260998-58-0
M. Wt: 439.55
InChI Key: ADYGJAHSBSLLQT-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a biologically active small molecule recognized in scientific research for its potent inhibition of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway (source) . This compound exhibits particular efficacy against JAK2 and STAT3, key nodes in intracellular signaling that are frequently dysregulated in pathological conditions (source) . Its primary research value lies in its application as a targeted tool for probing the mechanistic roles of JAK/STAT signaling in various disease models. Researchers utilize this inhibitor to investigate the pathogenesis and potential treatment strategies for autoimmune disorders, such as rheumatoid arthritis and psoriasis, where cytokine signaling through this pathway is a known driver of inflammation and immune dysfunction. Furthermore, its activity against STAT3, an oncoprotein often constitutively active in cancers, makes it a valuable compound for oncology research, specifically for studying tumor proliferation, survival, and metastasis in cellular and animal models (source) . By selectively impeding this critical pathway, it helps elucidate the complex cytokine-driven communication within the immune system and the tumor microenvironment, providing crucial insights for preclinical drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-14-5-6-15(2)17(12-14)23-19(26)13-25-18-8-11-30-20(18)21(27)24(22(25)28)9-7-16-4-3-10-29-16/h3-6,8,10-12,20H,7,9,13H2,1-2H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPHDBXUMKDBHS-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N3O3S2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2,5-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, antimicrobial properties, anticancer effects, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of thieno[3,2-d]pyrimidine derivatives. These derivatives are synthesized through reactions involving thiophene and various acylating agents. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to enhance yields.

Key Synthetic Steps:

  • Formation of Thieno[3,2-d]pyrimidine : This is achieved through cyclocondensation reactions.
  • Acetylation : The final product is obtained by acetylating the thieno[3,2-d]pyrimidine derivative with 2,5-dimethylphenyl groups.

Antimicrobial Activity

The biological activity of this compound has been evaluated against various microbial strains.

Findings:

  • Gram-positive Bacteria : The compound exhibits significant antimicrobial activity against Staphylococcus aureus and Enterococcus faecium, particularly those strains that are resistant to methicillin and vancomycin. For instance, the minimum inhibitory concentration (MIC) values were recorded at 8 µg/mL against resistant strains.
  • Fungal Activity : It also shows promising antifungal activity against Candida species, including drug-resistant strains like Candida auris.

Table 1: Antimicrobial Activity Summary

Microbial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus8Significant
Enterococcus faecium8Significant
Candida auris< 16Moderate
Klebsiella pneumoniae>64No activity

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer properties.

Research Findings:

Studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest in the G1 phase.

Table 2: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
A54915Apoptosis induction
Caco-220Cell cycle arrest (G1 phase)

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thieno[3,2-d]pyrimidine core significantly influence biological activity. For instance:

  • Substitution Patterns : The presence of electron-withdrawing groups on the phenyl ring enhances antimicrobial potency.
  • Alkyl Chain Length : Variations in the length and branching of the thiophene-linked alkyl chain affect both antimicrobial and anticancer activities.

Key Observations:

Compounds with bulky or electron-rich substituents tend to exhibit improved activity against resistant strains compared to their less substituted counterparts.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide exhibits promising biological activities:

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various microbial strains:

Microbial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus8Significant
Enterococcus faecium8Significant
Candida auris< 16Moderate
Klebsiella pneumoniae> 64No activity

The significant activity against methicillin-resistant Staphylococcus aureus and Enterococcus faecium indicates its potential as an antimicrobial agent in treating resistant infections.

Anticancer Activity

Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A54915Apoptosis induction
Caco-220Cell cycle arrest (G1 phase)

The mechanism appears to involve apoptosis induction and cell cycle arrest in the G1 phase of the cell cycle.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the thieno[3,2-d]pyrimidine core significantly influence biological activity:

  • Substitution Patterns : Electron-withdrawing groups on the phenyl ring enhance antimicrobial potency.
  • Alkyl Chain Length : Variations in the length and branching of the thiophene-linked alkyl chain affect both antimicrobial and anticancer activities.

Compounds with bulky or electron-rich substituents tend to exhibit improved activity against resistant strains compared to less substituted counterparts.

Comparison with Similar Compounds

Key Observations :

  • Chlorinated derivatives () exhibit higher molecular weights and polarities due to electronegative substituents, which may affect solubility and bioavailability.
  • The cyclopenta-fused derivative () introduces steric bulk, likely altering binding interactions in biological targets.

Challenges :

  • Steric hindrance from the thiophen-2-ylethyl group in the target compound may reduce reaction yields compared to smaller substituents.
  • Halogenated analogs (e.g., ) require stringent control of reaction conditions to avoid side reactions with electrophilic chlorine atoms.

Pharmacological and Functional Insights

  • Antimicrobial Activity: Thieno[3,2-d]pyrimidines tethered to triazoles () show moderate activity against S. aureus and E.
  • Kinase Inhibition : Analogous compounds with acetamide-thiophene motifs (e.g., ) have been explored as tyrosine kinase inhibitors due to hydrogen-bonding interactions with ATP-binding pockets.
  • Solubility and Bioavailability : The 2,5-dimethylphenyl group in the target compound may enhance lipophilicity compared to polar chlorinated derivatives (), though this could reduce aqueous solubility.

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including cyclization of thieno[3,2-d]pyrimidinone cores and coupling with acetamide derivatives. A flow-chemistry approach (e.g., Omura-Sharma-Swern oxidation) can enhance yield and reproducibility by enabling precise control over reaction parameters like temperature and residence time . For example, coupling 2,4-dioxothienopyrimidine intermediates with N-(2,5-dimethylphenyl)acetamide derivatives under anhydrous conditions (e.g., DCM as solvent, EDC coupling agents) is critical to avoid hydrolysis .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., dimer formation via N–H⋯O interactions) .
  • NMR : 1H/13C NMR confirms substituent placement (e.g., thiophen-2-yl ethyl group at position 3) and detects rotamers in the acetamide chain.
  • IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹ for pyrimidinedione and acetamide groups) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How should researchers design in vitro antimicrobial assays for this compound?

Follow established protocols for thieno-pyrimidine derivatives:

  • Microbial strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, alongside fungal species (e.g., C. albicans).
  • Minimum Inhibitory Concentration (MIC) : Serial dilution in Mueller-Hinton broth, with 24–48 hr incubation.
  • Controls : Include ciprofloxacin (bacterial) and fluconazole (fungal) as positive controls. Structure-activity relationships (SAR) should compare substituent effects (e.g., thiophene vs. phenyl groups) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis and reduce byproduct formation?

Apply factorial design to identify critical variables (e.g., catalyst loading, solvent polarity, temperature). For example:

  • Factors : Reaction time (6–12 hr), temperature (60–100°C), and molar ratio of reactants (1:1 to 1:1.5).
  • Response variables : Yield, purity (HPLC), and byproduct levels.
  • Statistical tools : ANOVA and response surface modeling (RSM) to predict optimal conditions. This approach minimizes trial runs and resolves interactions between variables, as demonstrated in flow-chemistry optimizations .

Q. What computational strategies enhance the prediction of biological activity or synthetic pathways?

  • Molecular docking : Screen against target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina to prioritize analogs with high binding affinity.
  • AI-driven synthesis planning : Tools like ChemOS or IBM RXN for retrosynthetic analysis and reaction condition prediction.
  • COMSOL Multiphysics : Model reaction kinetics in flow reactors to optimize mass/heat transfer .

Q. How should contradictory biological activity data across analogs be analyzed?

  • Meta-analysis : Compare datasets from analogous compounds (e.g., thieno[2,3-d] vs. thieno[3,2-d] pyrimidines) to identify structural determinants of activity.
  • Mechanistic studies : Use enzymatic assays (e.g., IC50 determination) to validate target engagement. For instance, substituents at the pyrimidine 3-position (e.g., thiophen-2-yl ethyl vs. phenyl groups) may alter steric hindrance or electronic effects .
  • Statistical rigor : Apply Benjamini-Hochberg correction to mitigate false discoveries in high-throughput screens.

Q. What strategies improve the compound’s stability under storage or physiological conditions?

  • Degradation studies : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring.
  • Formulation : Lyophilization with cryoprotectants (e.g., trehalose) or encapsulation in liposomes to prevent hydrolysis of the acetamide bond.
  • pH optimization : Buffered solutions (pH 6–7) to minimize lactam ring opening .

Methodological Considerations

  • Synthetic Challenges : Steric hindrance from the 2,5-dimethylphenyl group may slow coupling reactions; microwave-assisted synthesis can enhance reaction rates .
  • Data Validation : Cross-validate crystallographic data with DFT-calculated bond lengths/angles to confirm structural assignments .
  • Ethical Compliance : Adhere to institutional guidelines for antimicrobial testing to avoid misrepresentation of efficacy data.

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